2,5-Bis(benzamido)benzene-1-sulfonic acid
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Overview
Description
2,5-Bis(benzamido)benzene-1-sulfonic acid is an aromatic sulfonic acid derivative This compound is characterized by the presence of two benzamido groups attached to a benzene ring, along with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation process can be carried out using concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring . The subsequent introduction of benzamido groups can be achieved through the reaction of the sulfonated benzene with benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
On an industrial scale, the production of 2,5-Bis(benzamido)benzene-1-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and amine compounds.
Scientific Research Applications
2,5-Bis(benzamido)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzamido)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the benzamido groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar acidic properties.
Benzimidazole derivatives: Compounds with a benzimidazole core that exhibit similar biological activities.
Uniqueness
2,5-Bis(benzamido)benzene-1-sulfonic acid is unique due to the presence of both benzamido and sulfonic acid groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
124596-96-9 |
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Molecular Formula |
C20H16N2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2,5-dibenzamidobenzenesulfonic acid |
InChI |
InChI=1S/C20H16N2O5S/c23-19(14-7-3-1-4-8-14)21-16-11-12-17(18(13-16)28(25,26)27)22-20(24)15-9-5-2-6-10-15/h1-13H,(H,21,23)(H,22,24)(H,25,26,27) |
InChI Key |
ROWKPMSYXFONAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
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